

## Umifoxolaner: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Umifoxolaner**, also known as ML-878, is a novel isoxazoline ectoparasiticide. As a member of the isoxazoline class of compounds, it is being investigated for its potential in controlling parasitic infestations in animals. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for **Umifoxolaner**, intended for researchers and professionals in drug development.

## **Chemical Structure and Properties**

**Umifoxolaner** is a complex synthetic organic molecule. Its chemical identity and key physicochemical properties are summarized below.

Chemical Identifiers



Identifier	Value	
IUPAC Name	4-[(5S)-5-[3-chloro-4-fluoro-5- (trifluoromethyl)phenyl]-5-(trifluoromethyl)-4,5- dihydro-1,2-oxazol-3-yl]-N-[2-oxo-2-[(2,2,2- trifluoroethyl)amino]ethyl]naphthalene-1- carboxamide	
CAS Number	2021230-37-3	
Synonyms	ML-878, WHO-11642	

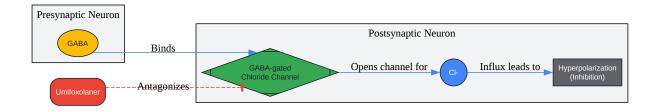
#### **Physicochemical Properties**

Property	Value	Source
Molecular Formula	C26H16CIF10N3O3	[1]
Molecular Weight	643.87 g/mol	[1]
Appearance	White to off-white solid	[2]
Solubility	Soluble in DMSO (≥ 2.5 mg/mL)	[2][3]
XLogP3	6.8	[3]

## **Mechanism of Action**

**Umifoxolaner**, like other isoxazolines, acts as a potent antagonist of γ-aminobutyric acid (GABA)-gated chloride channels (GABACIs) in invertebrates.[4] These channels are crucial for inhibitory neurotransmission in insects and acarines. By binding to a site distinct from other GABACI antagonists like cyclodienes and fiproles, isoxazolines allosterically inhibit the channel, preventing the influx of chloride ions.[5][6] This blockade of the inhibitory signal leads to hyperexcitability of the parasite's central nervous system, resulting in paralysis and death.[4] The selectivity of isoxazolines for invertebrate GABACIs over mammalian receptors ensures a favorable safety profile for host animals.[7]





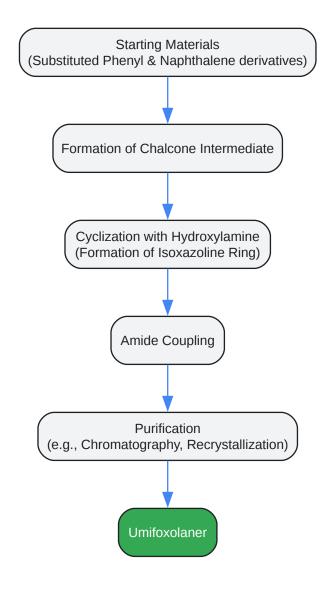
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Caption: Mechanism of action of Umifoxolaner on GABA-gated chloride channels.

# **Experimental Protocols Chemical Synthesis**

The synthesis of **Umifoxolaner** involves a multi-step process, with key steps outlined in patent literature. A general workflow is presented below. The synthesis of related isoxazoline compounds often involves the reaction of a chalcone with hydroxylamine to form the isoxazoline ring, followed by functionalization.





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**Caption:** Generalized workflow for the chemical synthesis of **Umifoxolaner**.

A detailed, step-by-step protocol for the synthesis is not publicly available in peer-reviewed literature. However, patent documents describe the reaction of a substituted chalcone with hydroxylamine in the presence of a base, followed by coupling with a naphthalenecarboxylic acid derivative. Purification is typically achieved through chromatography and recrystallization.

## **GABA Receptor Binding Assay**

To determine the affinity of **Umifoxolaner** for the GABA receptor, a competitive radioligand binding assay can be performed. This assay measures the ability of **Umifoxolaner** to displace a known radiolabeled ligand from the receptor.



#### Materials:

- Insect cell membranes expressing the target GABA receptor.
- Radioligand (e.g., [3H]-Sarolaner or a similar isoxazoline).
- **Umifoxolaner** in a suitable solvent (e.g., DMSO).
- Assay buffer (e.g., Tris-HCl buffer).
- Scintillation cocktail and liquid scintillation counter.

#### Methodology:

- Prepare a dilution series of Umifoxolaner.
- In a multi-well plate, combine the insect cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known non-radiolabeled ligand (for non-specific binding), or a concentration from the **Umifoxolaner** dilution series.
- Incubate the plate to allow the binding to reach equilibrium.
- Harvest the membranes onto a filter mat using a cell harvester, and wash with cold assay buffer to remove unbound radioligand.
- Dry the filter mat and add a scintillation cocktail to each well.
- Quantify the radioactivity in each well using a liquid scintillation counter.
- Calculate the specific binding and determine the IC<sub>50</sub> of **Umifoxolaner**.

## In Vivo Efficacy Studies (Canine Model)

The efficacy of **Umifoxolaner** against ectoparasites such as ticks and fleas is evaluated in controlled laboratory studies using dogs.

#### Study Design:

Animals: Purpose-bred beagles or mongrels, acclimatized and free of ectoparasites.



- Treatment Groups: A control group (placebo) and one or more groups treated with different doses of **Umifoxolaner**.
- Infestation: Animals are infested with a known number of adult ticks (e.g., Rhipicephalus sanguineus, Dermacentor variabilis) and/or fleas (Ctenocephalides felis) at specified time points before and after treatment.
- Treatment Administration: Umifoxolaner is administered orally, typically as a chewable tablet.
- Efficacy Assessment: At defined intervals (e.g., 24 and 48 hours) after treatment and subsequent re-infestations, the number of live parasites on each animal is counted.
- Data Analysis: The percentage of efficacy is calculated using the formula: Efficacy (%) = 100
  × (Mc Mt) / Mc, where Mc is the mean number of live parasites on the control group and Mt is the mean number of live parasites on the treated group.

### **Pharmacokinetics**

While specific pharmacokinetic data for **Umifoxolaner** is not readily available in the public domain, data from other isoxazolines like Lotilaner and Sarolaner in dogs provide valuable insights into the expected profile of this class of compounds.

Pharmacokinetic Parameters of Isoxazolines in Dogs (Oral Administration)

Parameter	Lotilaner (20 mg/kg, fed)	Sarolaner (2 mg/kg)	
Tmax (hours)	2	Not specified	
Terminal Half-life (days)	30.7	11-12	
Bioavailability (%)	>80	>85	
Source	[8][9]	[4][10]	

Based on this comparative data, **Umifoxolaner** is expected to be rapidly absorbed after oral administration, have a long terminal half-life providing sustained efficacy, and exhibit good bioavailability, particularly when administered with food.



## **Efficacy Against Common Ectoparasites**

Efficacy studies for the isoxazoline class demonstrate a high level of activity against a broad spectrum of fleas and ticks. The following table summarizes the efficacy of Sarolaner, a closely related compound, against several common tick species.

Efficacy of Sarolaner (2 mg/kg, single oral dose) Against Various Tick Species in Dogs

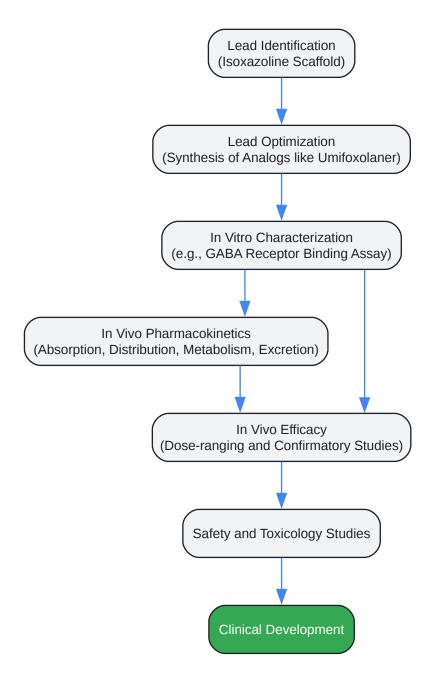
Tick Species	Efficacy at 48h post-treatment	Efficacy at 35 days post-treatment	Source
Amblyomma americanum	≥99.6%	≥96.9%	[11]
Amblyomma maculatum	≥99.6%	≥96.9%	[11]
Dermacentor variabilis	≥99.6%	≥96.9%	[11]
Ixodes scapularis	≥99.6%	≥96.9%	[11]
Rhipicephalus sanguineus	≥99.6%	≥96.9%	[11]

Given the structural similarities and shared mechanism of action, **Umifoxolaner** is anticipated to exhibit a comparable high efficacy against these and other relevant ectoparasites.

## **Safety and Toxicology**

The isoxazoline class of drugs has a well-established safety profile in mammals. Their selective action on invertebrate GABA receptors provides a wide margin of safety.[7] While a specific safety data sheet for **Umifoxolaner** is not publicly available, general safety considerations for this class include the potential for neurologic adverse reactions such as tremors, ataxia, and seizures, particularly in animals with a history of such disorders.[12] Therefore, use with caution in these animals is advised.





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## Foundational & Exploratory





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- To cite this document: BenchChem. [Umifoxolaner: A Technical Guide for Researchers].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860200#umifoxolaner-chemical-structure-and-properties]

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